

# The Dual mTORC1/mTORC2 Inhibitor RP-64477 (Sapanisertib): A Technical Guide

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## Compound of Interest

Compound Name: RP-64477

Cat. No.: B1242205

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

## Abstract

**RP-64477**, also known as sapanisertib (and formerly as MLN0128, INK128, and TAK-228), is a potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor, it targets both mTOR complex 1 (mTORC1) and mTORC2, key components of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This document provides a comprehensive technical overview of the discovery, history, mechanism of action, and preclinical and clinical development of **RP-64477**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

## Discovery and History

Sapanisertib was developed by Millennium Pharmaceuticals.[1] The company was later acquired by Takeda Pharmaceutical Company in 2008, which continued the development of the compound.[2][3][4][5] The development of sapanisertib was aimed at overcoming the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[6][7] By targeting the ATP-binding site of the mTOR kinase, sapanisertib inhibits both mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[8][9][10]

The investigational new drug (IND) application for sapanisertib was followed by the initiation of Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[\[11\]](#)[\[12\]](#)

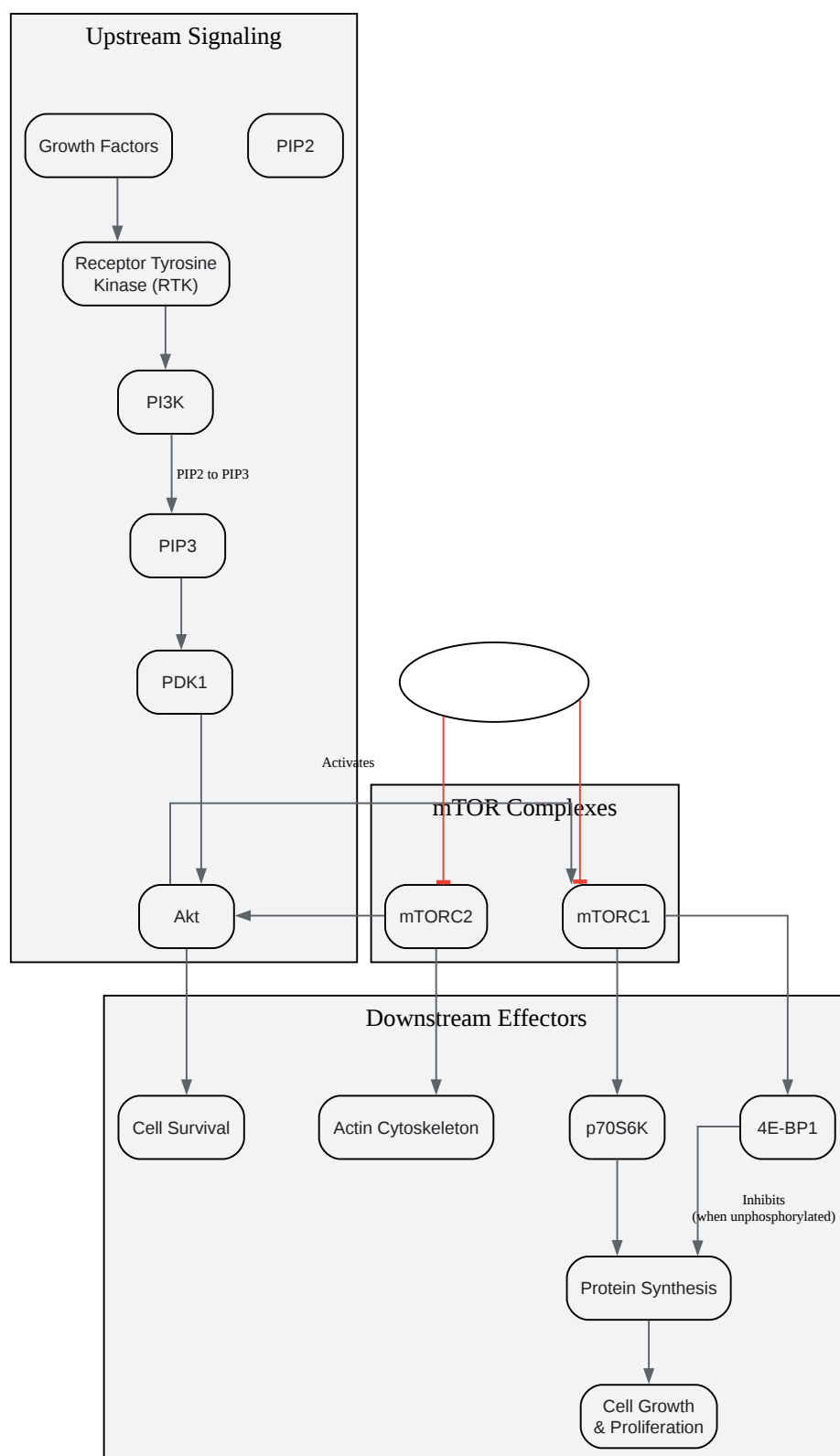
#### Timeline of Key Events:

Date	Event	Reference
2008	Takeda acquires Millennium Pharmaceuticals, the original developer of sapanisertib.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
2011	Takeda acquires Intellikine, further strengthening its oncology pipeline with mTOR inhibitors like INK128 (sapanisertib).	<a href="#">[13]</a>
2015	Initiation of a Phase 1 study of a milled formulation of sapanisertib (TAK-228) in patients with advanced solid tumors.	<a href="#">[12]</a>
2017	A Phase 2 study of sapanisertib in patients with refractory metastatic renal cell carcinoma begins.	<a href="#">[14]</a>
2022	The FDA grants Fast Track designation for sapanisertib for the treatment of NRF2-mutated squamous non-small cell lung cancer (NSCLC).	<a href="#">[15]</a> <a href="#">[16]</a> <a href="#">[17]</a>

## Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

**RP-64477** is an ATP-competitive inhibitor of mTOR kinase, exhibiting potent and selective inhibition of both mTORC1 and mTORC2 complexes.[8][9][10] This dual inhibition leads to a broad suppression of downstream signaling pathways that are crucial for cell growth, proliferation, survival, and metabolism.[6]

Signaling Pathway of **RP-64477** (Sapanisertib) Inhibition:



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of **RP-64477**.

By inhibiting mTORC1, sapanisertib blocks the phosphorylation of its key downstream effectors, p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9] This leads to the suppression of protein synthesis and, consequently, cell growth and proliferation.[9] Inhibition of mTORC2 by sapanisertib prevents the phosphorylation and activation of Akt at serine 473, which is critical for cell survival and also plays a role in regulating the actin cytoskeleton.[9]

## Preclinical and Clinical Data

### In Vitro Activity

Sapanisertib has demonstrated potent inhibitory activity against mTOR kinase in cell-free assays and has shown antiproliferative effects across a range of cancer cell lines.

Parameter	Value	Cell Line/Assay	Reference
IC50 (mTOR kinase)	1 nM	Cell-free assay	[9]
EC50 (Antiproliferative)	0.1 µM	PC3 (prostate cancer)	[9]

### In Vivo Xenograft Studies

Preclinical studies using patient-derived xenograft (PDX) models have shown the in vivo efficacy of sapanisertib in various cancer types, including those resistant to first-generation mTOR inhibitors.[18][19][20]

Cancer Model	Dosing	Outcome	Reference
ZR-75-1 breast cancer xenograft	0.3 mg/kg/day (oral)	Tumor growth inhibition	[9]
Pancreatic Neuroendocrine Tumor (PNET) PDX	Not specified	Tumor shrinkage in everolimus-resistant tumors	[8][18][19][20]
B-cell acute lymphoblastic leukemia (B-ALL) xenografts	Not specified	Cytostatic effect as a single agent and enhanced efficacy of dasatinib	[21]

## Clinical Trials

Sapanisertib has been evaluated in numerous clinical trials across a variety of solid tumors, both as a monotherapy and in combination with other agents.

Phase 1 Study in Advanced Solid Tumors (NCT01058707)[9]

Dosing Schedule	Maximum Tolerated Dose (MTD)
Once daily (QD)	6 mg
Once weekly (QW)	50 mg
3 days on/4 days off QW	9 mg
5 days on/2 days off QW	7 mg

Phase 2 Study in Refractory Metastatic Renal Cell Carcinoma (NCT03097328)[14][15][22]

Parameter	Result
Objective Response Rate (ORR)	5.3% (2/38 patients)
Median Progression-Free Survival (PFS)	2.5 months

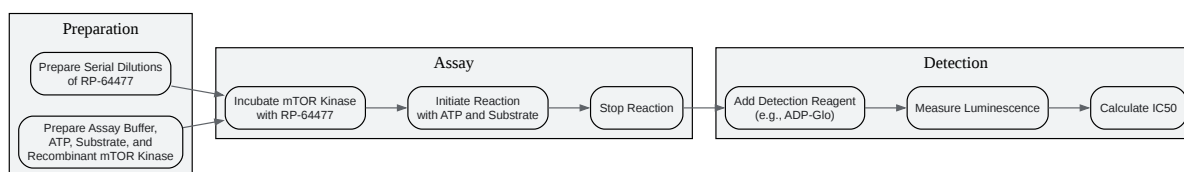
Phase 1/2 Study in Combination with Metformin (NCT03017833)[[23](#)][[24](#)][[25](#)]

Parameter	Result
Disease Control Rate (DCR)	60-63%
Partial Response (PR)	4/30 patients
Note	3 of the 4 patients with a PR had documented PTEN mutations.

## Experimental Protocols

### mTOR Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC<sub>50</sub> of **RP-64477** against mTOR.



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Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Materials:

- Recombinant human mTOR kinase
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP

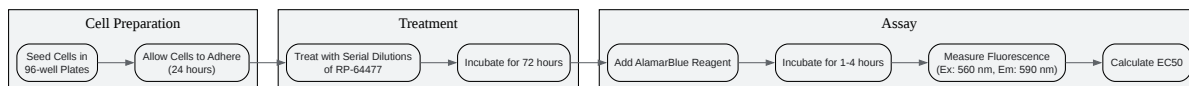
- Substrate (e.g., purified, inactive S6K)
- **RP-64477** (sapanisertib)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well assay plates

#### Procedure:

- Prepare serial dilutions of **RP-64477** in kinase assay buffer.
- Add mTOR kinase to each well of a 384-well plate.
- Add the **RP-64477** dilutions to the wells and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of ATP and substrate.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **RP-64477** and determine the IC50 value by non-linear regression analysis.

## Cell Proliferation Assay (AlamarBlue) (Representative Protocol)

This protocol outlines a method to assess the antiproliferative effects of **RP-64477** on cancer cell lines.<sup>[9][26][27][28][29][30]</sup>



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Caption: Workflow for a cell proliferation assay using AlamarBlue.

#### Materials:

- Cancer cell line of interest (e.g., PC3)
- Complete cell culture medium
- **RP-64477** (sapanisertib)
- AlamarBlue® cell viability reagent
- 96-well cell culture plates
- Fluorescence plate reader

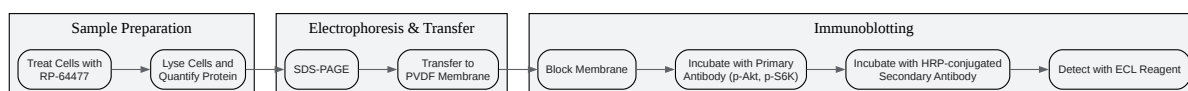
#### Procedure:

- Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **RP-64477** in complete medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of **RP-64477**.
- Incubate the plates for 72 hours at 37°C in a humidified CO<sub>2</sub> incubator.
- Add AlamarBlue® reagent (typically 10% of the culture volume) to each well.
- Incubate for 1-4 hours, protected from light.

- Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Calculate the percent viability relative to untreated control cells and determine the EC50 value.

## Western Blotting for Phospho-Akt and Phospho-S6K (Representative Protocol)

This protocol is for detecting the inhibition of mTORC1 and mTORC2 signaling by **RP-64477** through the analysis of downstream protein phosphorylation.<sup>[9][31][32][33][34][35]</sup>



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Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

Materials:

- Cancer cell line
- **RP-64477** (sapanisertib)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- PVDF membrane

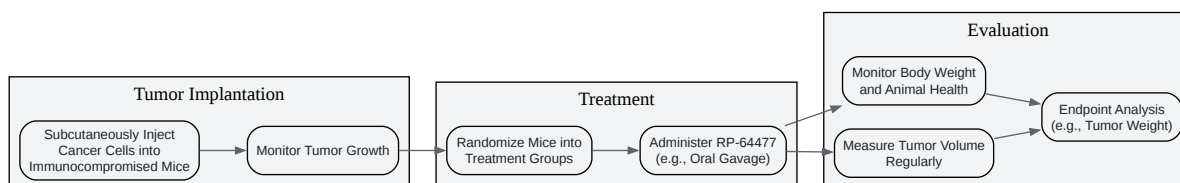
- Enhanced chemiluminescence (ECL) detection reagents

Procedure:

- Culture cells and treat with various concentrations of **RP-64477** for a specified time.
- Lyse the cells in ice-cold lysis buffer.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.
- Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.

## Xenograft Tumor Model (Representative Protocol)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of **RP-64477** in a xenograft mouse model.<sup>[9][36][37]</sup>



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